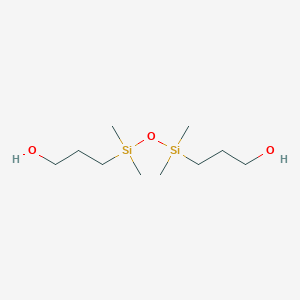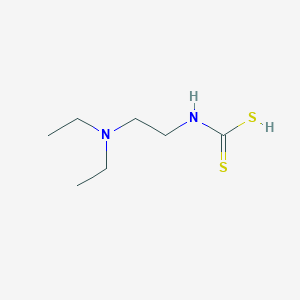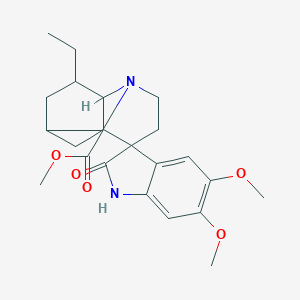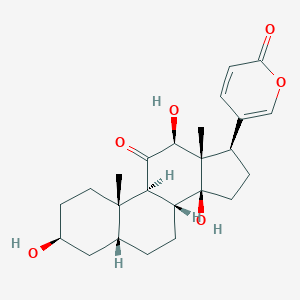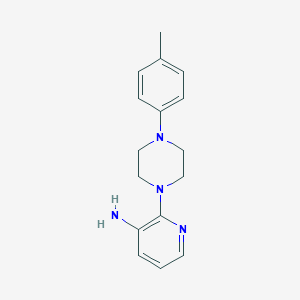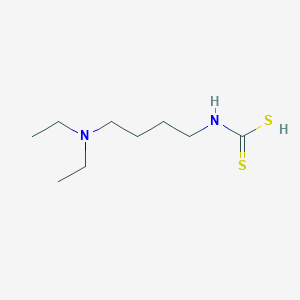
Carbamic acid, N-(4-(diethylamino)butyl)dithio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-(4-(diethylamino)butyl)dithio- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiol-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
Mécanisme D'action
The mechanism of action of Carbamic acid, N-(4-(diethylamino)butyl)dithio- is not fully understood, but it is known to act as a thiol-based antioxidant. It is believed to work by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines and to activate various signaling pathways that are involved in cell survival and growth.
Effets Biochimiques Et Physiologiques
Carbamic acid, N-(4-(diethylamino)butyl)dithio- has a wide range of biochemical and physiological effects. It has been shown to have potent antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for the treatment of various diseases. Additionally, it has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Carbamic acid, N-(4-(diethylamino)butyl)dithio- in lab experiments is its potent antioxidant properties. This makes it a useful tool for studying oxidative stress and antioxidant activity. Additionally, its anti-inflammatory and anti-cancer effects make it a promising candidate for the study of cancer and inflammation. However, one limitation of using Carbamic acid, N-(4-(diethylamino)butyl)dithio- is that it can be difficult to work with due to its thiol-based nature. It can also be unstable under certain conditions, which can make it challenging to use in some experiments.
Orientations Futures
There are many potential future directions for research on Carbamic acid, N-(4-(diethylamino)butyl)dithio-. One area of interest is in the study of its neuroprotective effects, as it has been shown to have potential for use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is potential for the development of new drugs or therapies based on Carbamic acid, N-(4-(diethylamino)butyl)dithio-, which could have important implications for the treatment of various diseases.
Méthodes De Synthèse
Carbamic acid, N-(4-(diethylamino)butyl)dithio- can be synthesized using a variety of methods. One of the most common methods involves the reaction of diethylamine with 1,4-dibromobutane to form 4-(diethylamino)butyl bromide. This compound is then reacted with sodium dithiocarbamate to form Carbamic acid, N-(4-(diethylamino)butyl)dithio-. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
Applications De Recherche Scientifique
Carbamic acid, N-(4-(diethylamino)butyl)dithio- has been used in a variety of scientific research applications. One of the most common applications is in the study of oxidative stress and antioxidant activity. It has been shown to have potent antioxidant properties and can protect cells from oxidative damage. Additionally, it has been used in the study of cancer and inflammation, as it has been shown to have anti-inflammatory and anti-cancer effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propriétés
Numéro CAS |
18997-70-1 |
|---|---|
Nom du produit |
Carbamic acid, N-(4-(diethylamino)butyl)dithio- |
Formule moléculaire |
C9H20N2S2 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
4-(diethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C9H20N2S2/c1-3-11(4-2)8-6-5-7-10-9(12)13/h3-8H2,1-2H3,(H2,10,12,13) |
Clé InChI |
DWUHFPYGGOZFIF-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CCCCN=C(S)S |
SMILES |
CCN(CC)CCCCNC(=S)S |
SMILES canonique |
CCN(CC)CCCCNC(=S)S |
Autres numéros CAS |
18997-70-1 |
Synonymes |
N-[4-(Diethylamino)butyl]carbamodithioic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



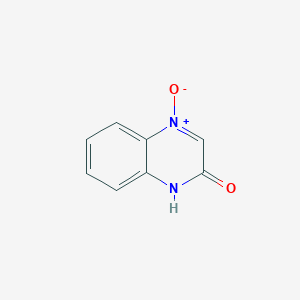
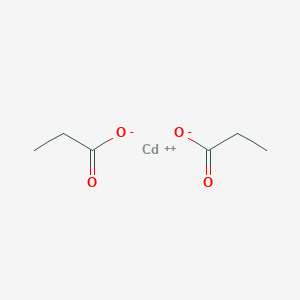
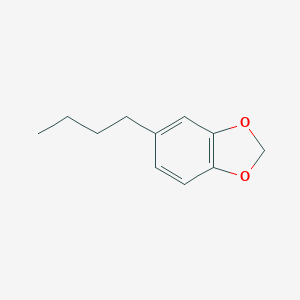
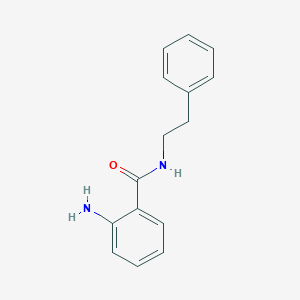
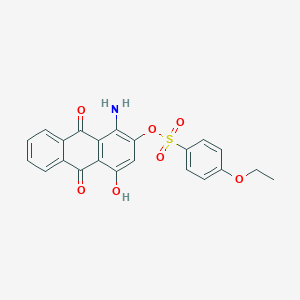
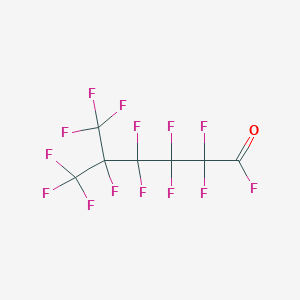
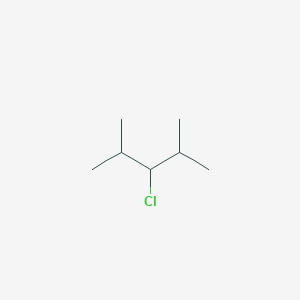
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
